Cas no 198759-19-2 (1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one)

1-{1-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one is a cyclopropyl ketone derivative featuring an isopropyl-substituted phenyl group. This compound exhibits structural rigidity due to the cyclopropane ring, which can enhance stability and influence reactivity in synthetic applications. The presence of the ketone functional group offers versatility as an intermediate in organic synthesis, particularly for constructing complex frameworks or as a precursor for further derivatization. Its aromatic substitution pattern may contribute to selective reactivity in cross-coupling or condensation reactions. The compound's defined molecular architecture makes it suitable for research in medicinal chemistry or materials science, where precise steric and electronic properties are critical. Handling requires standard laboratory precautions for ketones and aromatic systems.
1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one structure
198759-19-2 structure
Product Name:1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one
CAS No:198759-19-2
MF:C14H18O
MW:202.292124271393
CID:6112247
PubChem ID:18000919
Update Time:2025-06-18

1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one
    • EN300-1856583
    • 1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
    • NIBBOKMMZRMZMX-UHFFFAOYSA-N
    • SCHEMBL5388535
    • 1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone
    • 198759-19-2
    • Inchi: 1S/C14H18O/c1-10(2)12-4-6-13(7-5-12)14(8-9-14)11(3)15/h4-7,10H,8-9H2,1-3H3
    • InChI Key: NIBBOKMMZRMZMX-UHFFFAOYSA-N
    • SMILES: O=C(C)C1(C2C=CC(C(C)C)=CC=2)CC1

Computed Properties

  • Exact Mass: 202.135765193g/mol
  • Monoisotopic Mass: 202.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1856583-0.05g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
0.05g
$900.0 2023-09-18
Enamine
EN300-1856583-0.1g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
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$943.0 2023-09-18
Enamine
EN300-1856583-0.25g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
0.25g
$985.0 2023-09-18
Enamine
EN300-1856583-0.5g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
0.5g
$1027.0 2023-09-18
Enamine
EN300-1856583-1.0g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
1g
$1070.0 2023-06-01
Enamine
EN300-1856583-2.5g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
2.5g
$2100.0 2023-09-18
Enamine
EN300-1856583-5.0g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
5g
$3105.0 2023-06-01
Enamine
EN300-1856583-10.0g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
10g
$4606.0 2023-06-01
Enamine
EN300-1856583-1g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
198759-19-2
1g
$1070.0 2023-09-18
Enamine
EN300-1856583-5g
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
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$3105.0 2023-09-18

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